1-[3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanoyl]piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked via a propanoyl chain to a 1,3-thiazol-4-yl moiety. The thiazole ring is substituted with a carbamoyl group attached to a 4-methoxyphenyl aromatic ring. The 4-methoxyphenyl group may enhance lipophilicity and metabolic stability compared to non-substituted aryl groups, while the thiazole could contribute to hydrogen bonding or π-π stacking interactions in biological systems .
Properties
IUPAC Name |
1-[3-[2-[(4-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-29-16-5-2-14(3-6-16)22-19(28)24-20-23-15(12-30-20)4-7-17(26)25-10-8-13(9-11-25)18(21)27/h2-3,5-6,12-13H,4,7-11H2,1H3,(H2,21,27)(H2,22,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXASKZMQCYBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have diverse biological activities. More research is needed to identify the specific targets of this compound.
Mode of Action
It’s worth noting that thiazole derivatives, which this compound is a part of, have been reported to show anti-inflammatory and analgesic activity. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Compounds with similar structures have been reported to display growth inhibition on certain cancer cell lines. More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Biological Activity
1-[3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanoyl]piperidine-4-carboxamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring, a thiazole moiety, and a methoxyphenyl group, contributing to its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : It may inhibit enzymes involved in various metabolic pathways, thereby modulating biochemical processes.
- Receptor Modulation : The compound could interact with G-protein coupled receptors (GPCRs), influencing cell signaling pathways.
Anticancer Activity
Recent studies have shown that compounds similar to 1-[3-(2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)propanoyl]piperidine-4-carboxamide exhibit anticancer properties. For instance, derivatives with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines through proteasome inhibition and modulation of cell cycle regulators .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties, particularly against various bacterial strains. In vitro studies have reported moderate to strong inhibitory effects against pathogens such as Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial in neurodegenerative diseases and urinary tract infections, respectively. The IC50 values for these interactions suggest significant potency compared to standard inhibitors .
Study 1: Anticancer Efficacy
A study published in 2020 explored the anticancer efficacy of thiazole-containing compounds similar to the target compound. The results indicated that these compounds could significantly reduce tumor size in xenograft models by inducing apoptosis and inhibiting cell proliferation through targeted enzyme inhibition .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of thiazole derivatives. The study found that the synthesized compounds exhibited varying degrees of activity against different bacterial strains, with some showing potential as lead compounds for developing new antibiotics .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents, linkers, and heterocyclic systems, influencing their physicochemical and pharmacological profiles. Key comparisons are outlined below:
Table 1: Structural Comparison of Analogs
Key Observations
Substituent Effects on Bioactivity The 4-methoxyphenyl group in the target compound and may improve membrane permeability compared to the 4-chlorophenyl analog in . Halogenated aryl groups (e.g., 4-bromo-2-chlorophenyl in ) often enhance target binding but may increase toxicity .
Linker Modifications A propanoyl linker (target compound) provides greater conformational flexibility than the acetyl linker in , which might affect binding kinetics and metabolic stability.
Core Heterocycles The piperidine-4-carboxamide core is conserved across analogs, suggesting its role as a pharmacophore. However, replacement with a pyrazolo-pyrazinone in shifts the electronic profile, possibly reducing solubility due to the carboxylic acid group .
Synthetic Routes
- Synthesis of the target compound may follow methods similar to , where piperidine-4-carboxylic acid derivatives are generated via hydrolysis and acidification. The thiazole urea moiety could be introduced through carbodiimide-mediated coupling .
Table 2: Hypothetical Pharmacokinetic Comparison
Research Implications
- Thiazole-containing analogs in are linked to antibacterial effects, implying possible dual therapeutic applications.
- Optimization Opportunities: Replacing the 4-methoxyphenyl group with a fluorinated aryl (e.g., 4-fluorophenyl) could balance lipophilicity and metabolic stability. Shortening the propanoyl linker might reduce off-target interactions.
Preparation Methods
Thionyl Chloride-Mediated Acyl Chloride Formation
A prevalent method involves reacting 3-(4-methoxyphenyl)propionic acid with thionyl chloride (SOCl₂) in toluene at 65°C for 4 hours, achieving quantitative conversion to the acyl chloride. The reaction proceeds via nucleophilic substitution, where thionyl chloride acts as both a chlorinating agent and a solvent. Excess SOCl₂ is removed under reduced pressure, and the crude product is purified via distillation or direct use in subsequent steps.
Key Conditions :
Oxalyl Chloride with Catalytic DMF
An alternative approach employs oxalyl chloride [(COCl)₂] in dichloromethane (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). This method is advantageous for moisture-sensitive reactions, as DMF accelerates the reaction by generating an acylium ion intermediate. The reaction is typically complete within 2 hours at room temperature.
Key Conditions :
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Solvent : Dichloromethane
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Catalyst : 1 drop DMF
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Temperature : 20°C
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Reagent Ratio : 1:1.2 (acid:oxalyl chloride)
Thiazole Ring Formation with Urea Substituent
The 2-{[(4-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl moiety is constructed via Hantzsch thiazole synthesis, which involves cyclization of thiourea derivatives with α-halo ketones.
Synthesis of Thiourea Intermediate
4-Methoxyphenylurea is prepared by reacting 4-methoxyaniline with potassium cyanate in acidic conditions. This intermediate is then treated with bromoacetyl bromide to form α-bromoacetylurea, which undergoes cyclization with thiourea to yield the thiazole core.
Key Reaction :
Conditions :
-
Solvent : Ethanol
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Temperature : Reflux (78°C)
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Yield : 60–70%
Coupling of Thiazole Urea to Propanoyl Chloride
The thiazole urea is coupled to 3-(4-methoxyphenyl)propanoyl chloride via nucleophilic acyl substitution. Pyridine is employed as a base to neutralize HCl, enhancing reaction efficiency.
Procedure :
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Dissolve thiazole urea (1 equiv) in anhydrous DCM.
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Add 3-(4-methoxyphenyl)propanoyl chloride (1.1 equiv) dropwise under nitrogen.
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Stir at room temperature for 12 hours.
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Quench with ice water, extract with DCM, and purify via column chromatography (petroleum ether:ethyl acetate = 3:1).
Yield : 75–80%
Synthesis of Piperidine-4-carboxamide
Piperidine-4-carboxylic acid is converted to its carboxamide via a two-step process:
Activation as Acyl Chloride
The carboxylic acid is treated with oxalyl chloride in DCM to form piperidine-4-carbonyl chloride.
Conditions :
Ammonolysis to Carboxamide
The acyl chloride is reacted with concentrated ammonium hydroxide at 0°C to form the carboxamide.
Final Coupling to Assemble the Target Molecule
The propanoyl-thiazole intermediate is coupled to piperidine-4-carboxamide using a peptide coupling agent such as HATU or EDCI.
Procedure :
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Activate the propanoyl-thiazole carboxylic acid (if present) with EDCI and HOBt in DMF.
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Add piperidine-4-carboxamide (1 equiv) and stir at room temperature for 24 hours.
Yield : 65–70%
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Thionyl Chloride Route | SOCl₂, Toluene | 100 | 95 |
| Oxalyl Chloride Route | (COCl)₂, DMF | 98 | 97 |
| Hantzsch Thiazole | Thiourea, BrCH₂COBr | 70 | 90 |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?
Key parameters include:
- Temperature control : Reactions involving thiazole and carboxamide moieties often require precise thermal conditions (e.g., 50–80°C) to avoid side reactions .
- pH modulation : Acidic or neutral conditions (pH 5–7) are critical during carbamoylation steps to stabilize intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst use : Amine bases (e.g., triethylamine) or palladium catalysts may accelerate coupling reactions .
Q. Which analytical techniques are most suitable for characterizing this compound and its intermediates?
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize interactions with target proteins (e.g., kinases, GPCRs) .
- Molecular docking : Simulate binding affinities of the 4-methoxyphenyl-thiazole moiety to active sites, leveraging software like AutoDock Vina .
- QSAR studies : Corrogate structural features (e.g., substituents on the piperidine ring) with bioactivity data to prioritize synthetic targets .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variability .
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolysis of the carboxamide group) that may interfere with results .
- Target engagement assays : Employ SPR (surface plasmon resonance) to confirm direct binding to the intended target .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Core modifications : Vary the 4-methoxyphenyl group (e.g., replace with 4-chlorophenyl or fluorophenyl) to assess impact on solubility and target affinity .
- Side-chain tuning : Introduce alkyl or aryl groups to the piperidine carboxamide to modulate lipophilicity (logP) .
- Bioisosteric replacement : Substitute the thiazole ring with oxazole or pyridine to evaluate metabolic stability .
Methodological Considerations
Q. What experimental protocols mitigate challenges in isolating intermediates during multi-step synthesis?
- Workflow :
- Step 1 : Thiazole formation via Hantzsch synthesis (thiourea + α-haloketone, 60°C, 12h) .
- Step 2 : Piperidine coupling using EDC/HOBt in DMF, monitored by TLC (Rf = 0.3–0.5) .
- Step 3 : Purification via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) .
- Critical note : Protect carboxamide groups with Boc during acidic steps to prevent decomposition .
Q. How can researchers validate the stability of this compound under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
